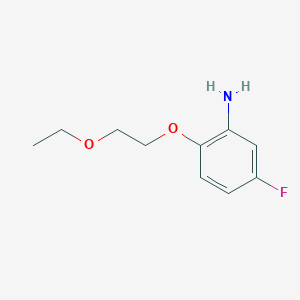

2-(2-Ethoxyethoxy)-5-fluoroaniline

Description

2-(2-Ethoxyethoxy)-5-fluoroaniline is an aromatic amine derivative featuring a fluorine atom at position 5 and a 2-(2-ethoxyethoxy) side chain at position 2 of the aniline ring. Its molecular formula is inferred as C₁₀H₁₄FNO₂ (molecular weight: 199.23 g/mol), with the ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) contributing to its polar, flexible structure. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, or electrolyte design due to its dual electron-donating (ether chain) and electron-withdrawing (fluorine) substituents .

Properties

IUPAC Name |

2-(2-ethoxyethoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEJPAOYRWPNHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-5-fluoroaniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-(2-ethoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under a hydrogen atmosphere to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of 2-(2-Ethoxyethoxy)-5-fluoroaniline may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)-5-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The fluorine atom and ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Halogenation reactions may use reagents such as chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

2-(2-Ethoxyethoxy)-5-fluoroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The presence of the fluorine atom and ethoxyethoxy group can influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Flexibility: The ethoxyethoxy chain in the target compound offers conformational flexibility, improving miscibility with glyme-based electrolytes . In contrast, rigid substituents like cyclopropylmethoxy () or aromatic groups (e.g., ethoxyphenoxy, ) reduce solubility in polar media.

Electronic Effects :

- Fluorine at position 5 withdraws electrons, activating the ring for electrophilic substitution. The ethoxyethoxy group donates electrons via oxygen lone pairs, creating a balanced electronic profile. Comparatively, thiophenylethoxy () introduces aromatic electron delocalization, altering reactivity.

Toxicity Considerations: Glycol ethers like ethoxyethoxy derivatives may pose handling risks (e.g., skin/eye irritation) similar to 2-(2-ethoxyethoxy)ethanol, as noted in toxicological reports . Cyclopropyl or benzothiazole-containing analogs may have distinct toxicity profiles requiring specialized safety protocols.

Applications :

- The target compound’s dual functionality makes it suitable for sodium battery electrolytes () or pharmaceutical intermediates . Analogs with aromatic or heterocyclic substituents (e.g., ) are more likely used in material science or biologically active molecules .

Research Findings and Data

- Solubility : Ethoxyethoxy derivatives generally exhibit higher water solubility than purely hydrophobic analogs (e.g., cyclopropylmethoxy) due to ether oxygen hydrogen bonding .

- Thermal Stability : Glycol ether chains (as in the target compound) may lower melting points compared to rigid substituents. For example, 2-(cyclopropylmethoxy)-5-fluoroaniline () is reported as an oil, while the target compound’s physical state is unspecified but likely liquid or low-melting solid.

- Synthetic Utility : The ethoxyethoxy group can be further functionalized via ether cleavage or oxidation, offering modularity in drug design .

Biological Activity

2-(2-Ethoxyethoxy)-5-fluoroaniline, with the CAS number 946774-73-8, is an organic compound classified as an aniline derivative. It features a unique structure characterized by the presence of both an ethoxyethoxy group and a fluorine atom attached to the benzene ring. This compound is of significant interest in various scientific fields due to its potential biological activity.

- Molecular Formula : C₁₀H₁₄FNO₂

- Molecular Weight : 187.23 g/mol

- Structure : The compound's structure is instrumental in its biological interactions, particularly due to the electronegative fluorine atom and the hydrophilic ethoxyethoxy group.

Biological Activity

Research indicates that 2-(2-Ethoxyethoxy)-5-fluoroaniline exhibits notable biological activities, particularly in biochemical assays and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The fluorine atom may enhance binding affinity, while the ethoxyethoxy group can influence solubility and permeability across biological membranes.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, altering their activity and function.

- Modulation of Protein Interactions : It can interfere with protein-protein interactions, impacting various cellular signaling pathways.

Case Studies and Experimental Data

- Protein Binding Studies : In vitro studies have demonstrated that 2-(2-Ethoxyethoxy)-5-fluoroaniline binds effectively to several proteins, suggesting its potential as a chemical probe in biological research .

- Enzyme Activity Assays : The compound has been tested for its effects on enzyme activity, showing promising results in modulating topoisomerase II-mediated DNA cleavage, which is critical for cancer treatment strategies .

- Cellular Assays : In cellular models, treatment with 2-(2-Ethoxyethoxy)-5-fluoroaniline resulted in significant alterations in cell viability and proliferation rates, indicating its potential as an antitumor agent .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Protein Binding | Effective binding to target proteins |

| Enzyme Inhibition | Modulates topoisomerase II activity |

| Cell Viability | Alters proliferation rates in cancer cell lines |

Applications in Medicine

The ongoing research into 2-(2-Ethoxyethoxy)-5-fluoroaniline includes its potential use in drug development:

- Antitumor Agent : Given its ability to influence DNA cleavage and cellular proliferation, it is being explored as a candidate for cancer therapeutics.

- Chemical Probe : Its unique structure allows it to serve as a tool for studying protein interactions and enzyme activities in biochemical assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.